molecular formula C7H9N3O3S B3123683 Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate CAS No. 31143-85-8

Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate

Cat. No.: B3123683
CAS No.: 31143-85-8
M. Wt: 215.23 g/mol
InChI Key: LVODHNQSZJASHM-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of functional groups such as the hydroxy, methylthio, and carboxylate groups further enhances its reactivity and potential utility in synthetic chemistry and other scientific domains.

Scientific Research Applications

Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with thiosemicarbazide in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and methylthio groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and subsequent functional group modifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the triazine ring can produce dihydrotriazine derivatives .

Mechanism of Action

The mechanism by which Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy and methylthio groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • Ethyl 5-amino-3-(methylthio)-1,2,4-triazine-6-carboxylate
  • Ethyl 5-hydroxy-3-(ethylthio)-1,2,4-triazine-6-carboxylate
  • Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-sulfonate

Comparison: Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate is unique due to the presence of the hydroxy group, which can significantly influence its reactivity and biological activity compared to similar compounds. The methylthio group also imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 3-methylsulfanyl-5-oxo-4H-1,2,4-triazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-3-13-6(12)4-5(11)8-7(14-2)10-9-4/h3H2,1-2H3,(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVODHNQSZJASHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(NC1=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294577
Record name Ethyl 3-(methylsulfanyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31143-85-8
Record name 31143-85-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 31143-85-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(methylsulfanyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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